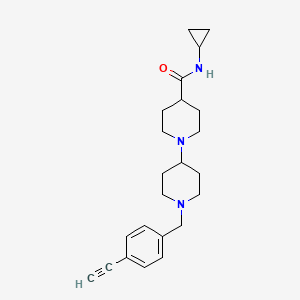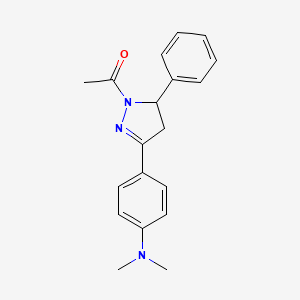![molecular formula C20H17ClFNO B5214607 N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline, also known as BBA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BBA belongs to the class of anilines and has a molecular formula of C20H16ClFNO.
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is not fully understood, but studies suggest that it acts by inhibiting the activity of tubulin, a protein that is essential for cell division. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. Studies have demonstrated that N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline can induce cell cycle arrest, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline in laboratory experiments is its potent cytotoxicity against cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is also relatively easy to synthesize and has a high purity. However, one limitation of using N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline. One area of interest is the development of novel formulations of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline that can improve its solubility and bioavailability. Another area of research is the investigation of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline and to optimize its efficacy and safety for clinical use.
In conclusion, N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is a promising compound that has shown potential as an anticancer agent. Its potent cytotoxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are some limitations to its use in laboratory experiments, the potential benefits of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline as a therapeutic agent make it a valuable area of research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline involves a multi-step process that starts with the reaction between 3-(benzyloxy)benzaldehyde and 3-chloro-4-fluoroaniline in the presence of a catalyst. This reaction yields the intermediate product, which is then subjected to reduction using sodium borohydride to obtain the final product, N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c21-19-12-17(9-10-20(19)22)23-13-16-7-4-8-18(11-16)24-14-15-5-2-1-3-6-15/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMXYSDSRCERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)
![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)
![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)